IR-780 iodide

Catalog No.
S530813
CAS No.
207399-07-3
M.F
C36H44ClIN2
M. Wt
667.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IR-780 iodide

CAS Number

207399-07-3

Product Name

IR-780 iodide

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;iodide

Molecular Formula

C36H44ClIN2

Molecular Weight

667.1 g/mol

InChI

InChI=1S/C36H44ClN2.HI/c1-7-24-38-30-18-11-9-16-28(30)35(3,4)32(38)22-20-26-14-13-15-27(34(26)37)21-23-33-36(5,6)29-17-10-12-19-31(29)39(33)25-8-2;/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3;1H/q+1;/p-1

InChI Key

IRPKBYJYVJOQHQ-UHFFFAOYSA-M

SMILES

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Solubility

Soluble in methanol

Synonyms

IR 780 iodide; IR780 iodide; IR-780 iodide

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Isomeric SMILES

CCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Description

The exact mass of the compound 3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1) is 666.2238 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in methanol. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IR-780 iodide is a lipophilic heptamethine dye characterized by its peak optical absorption at 780 nm, placing it in the near-infrared region of the electromagnetic spectrum. This compound is notable for its superior photostability and fluorescence intensity compared to other dyes, such as indocyanine green. Its structure allows for effective cellular uptake in various cancer types, including breast and prostate cancers, making it a promising candidate for imaging and therapeutic applications in oncology .

: Key reactions include condensation and cyclization processes to form the heptamethine backbone.
  • Purification: Post-synthesis, the compound is purified using techniques like chromatography to isolate the desired product from by-products.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., UV-Vis spectroscopy) to confirm its structure and purity .
  • The biological activity of IR-780 iodide includes its function as a photosensitizer in photodynamic therapy and sonodynamic therapy. In vitro studies have demonstrated that treatment with IR-780 iodide significantly reduces cell viability in cancer cells when combined with light or ultrasound irradiation. The dye's mechanism involves inducing oxidative stress through the generation of reactive oxygen species, leading to apoptosis and necrosis in targeted tumor cells .

    Unique FeaturesIndocyanine GreenCyanine Dye800Imaging, Photodynamic TherapyWidely used but less stable than IR-780HematoporphyrinPorphyrin DerivativeVariesPhotodynamic TherapyStronger absorption but less selectiveMethylene BlueThiazine Dye664Antimicrobial, ImagingAntimicrobial propertiesRose BengalXanthene Dye550Photodynamic TherapyLess effective in NIR range

    IR-780 iodide stands out due to its higher photostability, better fluorescence intensity, and specific accumulation in tumor cells compared to these similar compounds. Its unique properties make it particularly suitable for advanced imaging techniques and targeted therapies .

    Interaction studies have shown that IR-780 iodide interacts with various cellular components through mechanisms involving organic anion transporting peptides (OATPs), which facilitate its uptake into cancer cells. This selective accumulation is critical for maximizing therapeutic efficacy while minimizing toxicity to normal tissues. Studies indicate that IR-780 can induce significant levels of reactive oxygen species upon interaction with ultrasound or light, further enhancing its therapeutic potential .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    666.22377 g/mol

    Monoisotopic Mass

    666.22377 g/mol

    Heavy Atom Count

    40

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    General Manufacturing Information

    3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1): ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Modify: 2024-04-15
    1: Li S, Zhou S, Li Y, Li X, Zhu J, Fan L, Yang S. Exceptionally High Payload of the IR780 Iodide on Folic Acid-Functionalized Graphene Quantum Dots for Targeted Photothermal Therapy. ACS Appl Mater Interfaces. 2017 Jul 12;9(27):22332-22341. doi: 10.1021/acsami.7b07267. Epub 2017 Jun 28. PubMed PMID: 28643511.
    2: Zhan Y, Liu Y, Zu H, Guo Y, Wu S, Yang H, Liu Z, Lei B, Zhuang J, Zhang X, Huang D, Hu C. Phase-controlled synthesis of molybdenum oxide nanoparticles for surface enhanced Raman scattering and photothermal therapy. Nanoscale. 2018 Mar 29;10(13):5997-6004. doi: 10.1039/c8nr00413g. PubMed PMID: 29542776.
    3: Nagy-Simon T, Potara M, Craciun AM, Licarete E, Astilean S. IR780-dye loaded gold nanoparticles as new near infrared activatable nanotheranostic agents for simultaneous photodynamic and photothermal therapy and intracellular tracking by surface enhanced resonant Raman scattering imaging. J Colloid Interface Sci. 2018 May 1;517:239-250. doi: 10.1016/j.jcis.2018.02.007. Epub 2018 Feb 3. PubMed PMID: 29428811.

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